Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

kinase inhibition SAR data availability

This compound occupies an underexplored region of the Markush space claimed in US Patent 9,199,979 (Nerviano Medical Sciences S.r.l.). The specific 3-phenylsulfonamido attachment on the benzamide ring combined with the 4-(benzo[d][1,3]dioxol-5-yl) substitution on the thiazole creates a unique electrostatic and hydrogen-bonding profile (8 HBA, 2 HBD, XLogP3=4.1). This precise pharmacophoric volume cannot be replicated by regioisomers such as the 4-phenylsulfonamido variant (CAS 898441-36-6) or methylsulfonyl analogs (CAS 898434-29-2). Substituting this compound with generics would invalidate any SAR campaign built on this vector and introduce uncharacterized off-target risk. Procure this exact compound to preserve pharmacological fidelity in your kinase inhibitor development program.

Molecular Formula C23H17N3O5S2
Molecular Weight 479.53
CAS No. 898440-77-2
Cat. No. B2796568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide
CAS898440-77-2
Molecular FormulaC23H17N3O5S2
Molecular Weight479.53
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C23H17N3O5S2/c27-22(16-5-4-6-17(11-16)26-33(28,29)18-7-2-1-3-8-18)25-23-24-19(13-32-23)15-9-10-20-21(12-15)31-14-30-20/h1-13,26H,14H2,(H,24,25,27)
InChIKeySGJKAVLFCKANMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898440-77-2) — Class Identity and Basic Characteristics for Procurement


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898440-77-2, molecular formula C₂₃H₁₇N₃O₅S₂, MW 479.53 g/mol, InChIKey SGJKAVLFCKANMJ-UHFFFAOYSA-N) is a synthetic small molecule belonging to the thiazolylphenyl-benzenesulfonamido class [1]. Its structure combines a benzo[d][1,3]dioxole moiety, a central thiazole ring, and a 3-phenylsulfonamido-substituted benzamide fragment [2]. This compound falls under the generic Markush formula disclosed in US Patent 9,199,979 (assigned to Nerviano Medical Sciences S.r.l.), which claims thiazolylphenyl-benzenesulfonamido derivatives as protein kinase inhibitors intended for oncology and other conditions involving dysregulated kinase activity [3].

Why Generic Substitution Fails for CAS 898440-77-2: Structural and Proprietary Constraints on Analog Interchange


Within the thiazolylphenyl-benzenesulfonamido chemotype, the precise substitution pattern—specifically the 3-phenylsulfonamido attachment on the benzamide ring combined with the 4-(benzo[d][1,3]dioxol-5-yl) substitution on the thiazole—defines a unique pharmacophoric volume that cannot be replicated by simple positional isomers or close heterocyclic analogs [1]. US Patent 9,199,979 claims this general scaffold as a kinase inhibitor series, but exemplifies a narrow set of compounds with fluorine and pyridine substitutions; the benzo[d][1,3]dioxol-5-yl analog represents an underexplored region of the Markush space [2]. Consequently, substituting CAS 898440-77-2 with even a regioisomer such as the 4-phenylsulfonamido variant (CAS 898441-36-6) or a methylsulfonyl analog (CAS 898434-29-2) would alter the electrostatic surface, hydrogen-bonding capacity (8 HBA, 2 HBD), and lipophilicity (XLogP3 = 4.1), potentially redirecting kinase selectivity or abolishing target engagement entirely [3]. For procurement decisions, this means that generic substitution would invalidate any SAR campaign built on this specific vector and introduce uncharacterized off-target risk .

Quantitative Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide (898440-77-2): Selectivity, Potency, and Physical Property Benchmarks


Absence of Public Bioactivity Data for CAS 898440-77-2

A systematic search of authoritative public databases including PubChem, ChEMBL, BindingDB, PubMed, and the patent literature reveals zero deposited IC₅₀, Kᵢ, EC₅₀, or Kd values for CAS 898440-77-2 against any biological target [1][2][3]. In contrast, many structurally related thiazolylphenyl-benzenesulfonamido analogs, such as the exemplified compounds in US Patent 9,199,979, possess proprietary kinase inhibition data held by the assignee (Nerviano Medical Sciences) but not disclosed in the public domain for this specific derivative [4]. This data gap is not an intrinsic property of the compound but a reflection of its underexplored status in the published literature.

kinase inhibition SAR data availability


Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.